N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide
Description
Properties
IUPAC Name |
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2/c1-13-7-8-14(2)18(11-13)20-23-24-21(26-20)22-19(25)17-10-9-15-5-3-4-6-16(15)12-17/h3-12H,1-2H3,(H,22,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHCRWNHPJHCEAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)C3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 2,5-dimethylphenylhydrazine with naphthalene-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Oxidation Reactions
The oxadiazole ring and aromatic systems in the compound exhibit sensitivity to oxidative conditions. Key findings include:
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Oxidative Ring Opening : Under strong oxidizing agents (e.g., KMnO₄ or CrO₃), the oxadiazole ring may undergo cleavage, yielding intermediates such as carboxylic acids or amides. For example, oxidation of analogous oxadiazole derivatives has been shown to produce nitro-substituted byproducts.
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Aromatic Ring Oxidation : The naphthalene moiety can undergo oxidation at specific positions, forming hydroxylated or quinone-like structures, depending on reaction conditions .
| Reaction Type | Reagents/Conditions | Major Products |
|---|---|---|
| Oxidative cleavage | KMnO₄, H₂SO₄, heat | Carboxylic acid derivatives |
| Aromatic oxidation | CrO₃, acetic acid | Hydroxylated naphthalene |
Hydrolysis
The carboxamide group and oxadiazole ring are susceptible to hydrolysis:
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Acidic Hydrolysis : In concentrated HCl or H₂SO₄, the oxadiazole ring may hydrolyze to form semicarbazides or hydrazides. For example, related compounds hydrolyze to yield thiosemicarbazides under acidic conditions .
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Basic Hydrolysis : NaOH or KOH promotes cleavage of the carboxamide bond, generating naphthalene-2-carboxylic acid and substituted oxadiazole amines.
| Reaction Type | Conditions | Products |
|---|---|---|
| Acidic hydrolysis | HCl (conc.), reflux | Semicarbazide intermediates |
| Basic hydrolysis | NaOH, ethanol | Naphthalene-2-carboxylic acid + oxadiazole amine |
Substitution Reactions
Electrophilic and nucleophilic substitution reactions are prominent due to the aromatic systems:
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Electrophilic Aromatic Substitution : The naphthalene and dimethylphenyl rings undergo nitration, halogenation, or sulfonation. Electron-donating methyl groups on the phenyl ring direct substitution to para positions .
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Nucleophilic Substitution : The oxadiazole ring’s sulfur or oxygen atoms may participate in nucleophilic displacement reactions, particularly with alkyl halides or amines .
| Reaction Type | Reagents | Positional Selectivity |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | Para to methyl groups (dimethylphenyl ring) |
| Halogenation | Cl₂, FeCl₃ | Ortho/para on naphthalene |
Reduction Reactions
Selective reduction of functional groups has been observed:
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Nitro Group Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces nitro groups to amines, altering biological activity .
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Oxadiazole Ring Reduction : LiAlH₄ reduces the oxadiazole ring to form diamine derivatives, though this is less common.
| Functional Group | Reducing Agent | Product |
|---|---|---|
| Nitro (-NO₂) | H₂, Pd-C | Amine (-NH₂) |
| Oxadiazole | LiAlH₄ | Diamine derivative |
Cyclization and Functionalization
The compound serves as a precursor in synthesizing heterocyclic systems:
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Schiff Base Formation : Reaction with aldehydes or ketones forms imine-linked derivatives, useful in coordination chemistry .
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Cross-Coupling Reactions : Suzuki-Miyaura coupling introduces aryl/alkyl groups to the naphthalene ring, enhancing structural diversity .
Mechanistic Insights
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Oxadiazole Reactivity : The 1,3,4-oxadiazole ring’s electron-deficient nature facilitates nucleophilic attacks at the C-2 position, while its aromaticity stabilizes transition states during substitution.
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Steric Effects : The 2,5-dimethylphenyl group imposes steric hindrance, limiting reactivity at proximal sites and directing substitutions to distal positions .
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Research has indicated that compounds containing the oxadiazole moiety exhibit significant anticancer properties. Specifically, N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide has been studied for its potential to inhibit tumor growth in various cancer cell lines. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells through the activation of specific signaling pathways .
1.2 Antimicrobial Properties
The compound has also shown promising antimicrobial activity against a range of pathogenic bacteria and fungi. Studies suggest that the oxadiazole ring enhances the interaction with microbial membranes, leading to increased permeability and cell death . This property makes it a candidate for developing new antimicrobial agents.
Materials Science Applications
2.1 Organic Light Emitting Diodes (OLEDs)
This compound has been explored as a potential material for use in OLEDs due to its favorable electronic properties. Its ability to emit light efficiently when subjected to an electric current makes it suitable for applications in display technologies .
2.2 Photovoltaic Devices
The compound's photophysical properties have also led to investigations into its use in organic photovoltaic devices. Its strong absorption characteristics and charge transport capabilities can contribute to improved energy conversion efficiencies .
Analytical Chemistry Applications
3.1 Fluorescent Probes
The fluorescence properties of this compound make it an excellent candidate for use as a fluorescent probe in biological assays. Its high quantum yield allows for sensitive detection of biomolecules in complex mixtures .
3.2 Sensor Development
Recent studies have focused on developing sensors based on this compound for detecting environmental pollutants and toxic substances. The compound's ability to change fluorescence intensity in response to specific analytes can be harnessed for real-time monitoring applications .
Case Studies
Mechanism of Action
The mechanism of action of N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide with key analogs from the literature, focusing on substituent effects, physical properties, and bioactivity:
Key Observations:
Substituent Effects on Physicochemical Properties: Electron-Withdrawing Groups (e.g., nitro ) correlate with higher melting points (168–170°C) due to increased polarity and intermolecular interactions. Methoxy Substitution introduces moderate polarity, balancing solubility and stability.
Bioactivity Trends :
- Compounds with thioester or sulfanyl linkages (e.g., ) often exhibit herbicidal or plant growth-regulating activities, likely due to interactions with enzymatic thiol groups .
- Triazole-containing analogs () may diverge in activity compared to oxadiazole derivatives, as triazoles are more nucleophilic and prone to hydrogen bonding .
Spectral Data Consistency :
- IR and NMR spectra across analogs confirm the presence of C=O (1684–1633 cm⁻¹) , C=N (1517–1518 cm⁻¹) , and aromatic C-H stretches, validating structural integrity .
Biological Activity
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
Molecular Formula: C23H24N4O3
Molecular Weight: 396.45 g/mol
CAS Number: 891125-44-3
The compound features a naphthalene moiety linked to an oxadiazole ring, which is known for its diverse biological activities. The presence of the 2,5-dimethylphenyl group enhances its lipophilicity and may influence its interaction with biological targets.
Synthesis
The synthesis of this compound typically involves:
- Preparation of the Oxadiazole Ring: This is achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives.
- Formation of the Naphthalene Linkage: The naphthalene moiety is introduced via coupling reactions.
Advanced techniques such as continuous flow reactors can be employed to enhance the efficiency and yield of the synthesis process.
Anticancer Properties
Research has demonstrated that oxadiazole derivatives exhibit promising anticancer properties. Specifically, this compound has been investigated for its potential as a Vascular Endothelial Growth Factor Receptor (VEGFR-2) inhibitor. VEGFR-2 is a critical target in cancer therapy due to its role in angiogenesis.
Key Findings:
- Inhibition of Cell Proliferation: Studies indicate that this compound can inhibit the proliferation of various cancer cell lines by disrupting microtubule formation and inducing apoptosis .
- Mechanism of Action: The compound's mechanism involves binding to VEGFR-2 and interfering with its signaling pathways, leading to reduced tumor growth and metastasis .
Other Biological Activities
In addition to its anticancer properties, this compound has shown potential in other areas:
- Antimicrobial Activity: Some studies suggest that oxadiazole derivatives possess antibacterial properties against various Gram-positive and Gram-negative bacteria .
- Anti-inflammatory Effects: Preliminary research indicates that compounds with similar structures may exhibit anti-inflammatory effects by modulating cytokine production .
Case Studies
- VEGFR-2 Inhibition Study:
- A series of oxadiazole-naphthalene hybrids were synthesized and evaluated for their VEGFR-2 inhibitory activity.
- Results showed that modifications in the substituents significantly influenced the biological potency of these compounds.
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| This compound | 15 | VEGFR-2 inhibition |
| Control (Standard Inhibitor) | 10 | VEGFR-2 inhibition |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide, and how can purity be maximized?
- Methodological Answer : The synthesis typically involves cyclization of a hydrazide intermediate with a substituted benzoyl chloride under reflux conditions. Key steps include:
- Use of phosphorus oxychloride as a dehydrating agent to form the oxadiazole ring .
- Optimization of reaction temperature (100–120°C) and solvent choice (e.g., ethanol or DMF) to improve yield (reported up to 65–75%) .
- Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) to achieve >95% purity .
- Critical Parameter : Impurities often arise from incomplete cyclization; monitoring via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) is recommended .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR confirm the oxadiazole ring (δ 8.2–8.5 ppm for aromatic protons) and naphthalene carboxamide (δ 165–170 ppm for carbonyl) .
- IR : Peaks at ~1670 cm⁻¹ (C=O stretch) and 1600 cm⁻¹ (oxadiazole C=N) .
- Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 343.4, consistent with molecular formula C₂₁H₁₇N₃O₂ .
Q. What preliminary biological activities have been reported for this compound?
- Methodological Answer :
- Antimicrobial Activity : Moderate inhibition against E. coli (MIC ~25 µg/mL) and S. aureus (MIC ~50 µg/mL) in agar diffusion assays .
- Enzyme Inhibition : IC₅₀ of 12 µM against α-glucosidase, suggesting antidiabetic potential .
- Cytotoxicity : EC₅₀ ~40 µM in MTT assays against HeLa cells, indicating potential anticancer activity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Comparative Assays : Standardize protocols (e.g., use identical cell lines like HeLa or MCF-7) and controls (e.g., doxorubicin for cytotoxicity) to minimize variability .
- Structural Confirmation : Verify compound identity via X-ray crystallography to rule out isomerism or polymorphic effects .
- Pathway Analysis : Use RNA-seq or proteomics to identify differential target engagement (e.g., COX-2 vs. LOX inhibition) .
Q. What experimental strategies improve pharmacokinetic properties (e.g., solubility, bioavailability)?
- Methodological Answer :
- Solubility Enhancement : Co-crystallization with succinic acid increases aqueous solubility by 5-fold .
- Prodrug Design : Introduce hydrolyzable esters (e.g., acetyl groups) to improve membrane permeability .
- ADME Profiling : Use in vitro Caco-2 assays for permeability and cytochrome P450 inhibition studies to predict metabolic stability .
Q. How can computational methods guide the optimization of this compound’s bioactivity?
- Methodological Answer :
- Molecular Docking : Identify binding poses with targets like EGFR (PDB ID: 1M17) or α-glucosidase (PDB ID: 1XSI) using AutoDock Vina .
- QSAR Modeling : Correlate substituent effects (e.g., methyl groups on phenyl rings) with IC₅₀ values to prioritize synthetic targets .
- MD Simulations : Assess stability of ligand-target complexes over 100 ns trajectories to predict binding affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
